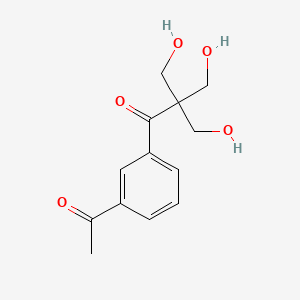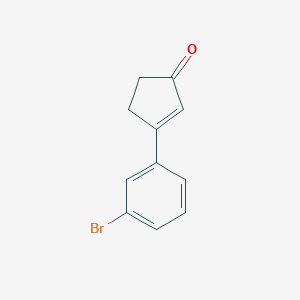
3-(3-Bromophenyl)cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)cyclopent-2-EN-1-one is an organic compound with the molecular formula C11H9BrO It is characterized by a cyclopentenone ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclopent-2-EN-1-one typically involves the bromination of phenylcyclopent-2-en-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the Michael addition.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Reagents like organocopper nucleophiles or silyl enol ethers are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Formation of various substituted cyclopentenones.
Addition: Formation of adducts with nucleophiles.
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Scientific Research Applications
3-(3-Bromophenyl)cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)cyclopent-2-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A related compound with a similar cyclopentenone ring structure but without the bromophenyl substitution.
3-Phenylcyclopent-2-en-1-one: Similar structure but with a phenyl group instead of a bromophenyl group.
3-(4-Bromophenyl)cyclopent-2-en-1-one: Similar structure but with the bromine atom at the fourth position of the phenyl ring.
Uniqueness
3-(3-Bromophenyl)cyclopent-2-EN-1-one is unique due to the presence of the bromine atom at the third position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This substitution pattern can influence the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
885323-01-3 |
|---|---|
Molecular Formula |
C11H9BrO |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H9BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6-7H,4-5H2 |
InChI Key |
YVWVXDNYUQMCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
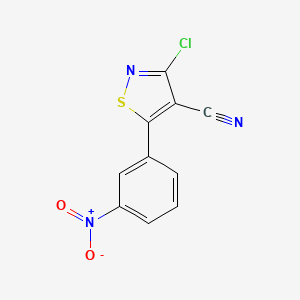
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
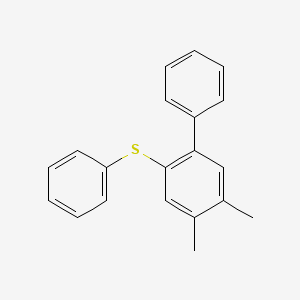
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
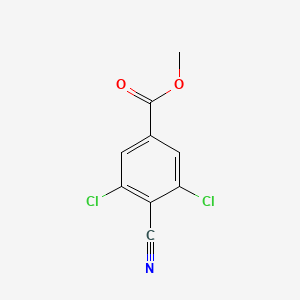
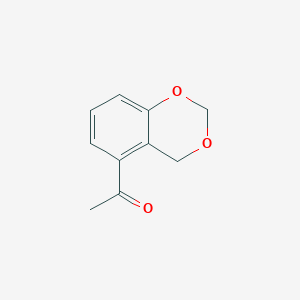
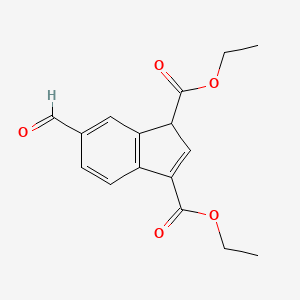
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
